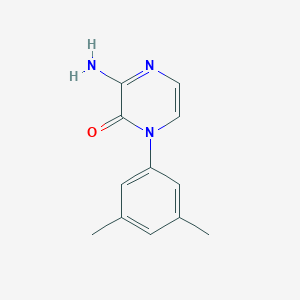

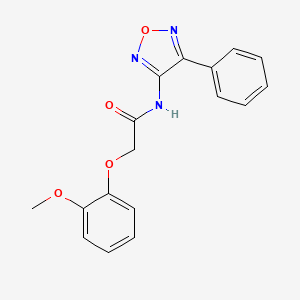

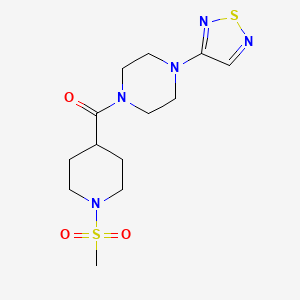

N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the use of dimethylamino groups and cyclohexyl components. For instance, the synthesis of N,N-dimethyl-2-(1-phenyl-2,5-cyclohexadien-1-yl)ethylamine is described, highlighting the structural relation to morphine and its pharmacological activity. The isolation of metabolites from this synthesis process is also reported . Another paper discusses the formation of a new reagent, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, which is used for the synthesis of a series of ethyl nicotinates and nicotinonitriles through a vinyl substitution reaction . These methods could potentially be adapted for the synthesis of N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide.

Molecular Structure Analysis

The molecular structure of related compounds, such as binuclear copper(II) complexes, is characterized by single-crystal X-ray diffraction. These complexes are bridged by ligands that include dimethylamino propyl groups, similar to the compound of interest. The complexes exhibit distinct 3D supramolecular structures due to π–π stacking and hydrogen bonding interactions . This information could be relevant when analyzing the molecular structure of N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide.

Chemical Reactions Analysis

Although the specific chemical reactions of N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide are not detailed in the provided papers, the synthesis and reactivity of similar compounds are discussed. For example, the reagent 2-cyano-3-(dimethylamino)prop-2-ene thioamide is used for further reactions to create functionalized molecules . The interaction of binuclear copper(II) complexes with DNA suggests potential reactivity that could be explored for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the papers. However, the papers do provide insights into the properties of structurally related compounds. For instance, the binuclear copper(II) complexes exhibit potent anticancer activities and DNA-binding abilities, which are influenced by the substituents on the terminal ligands . These findings could inform the analysis of the physical and chemical properties of N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide, particularly if it shares similar structural features.

Aplicaciones Científicas De Investigación

Fluorescent Probes and Sensing Applications

Research has delved into the development of polythiophene-based conjugated polymers for selective and sensitive detection of metal ions and amino acids in aqueous solutions. For instance, polymers synthesized through oxidative polymerization have shown high selectivity towards Hg2+ and Cu2+ ions, leveraging electrostatic effects and complexation mechanisms. Such materials have potential applications in environmental monitoring and analytical chemistry due to their sensitivity and specificity in detecting trace levels of metal ions. Additionally, systems employing these polymers as fluorescent probes for amino acids highlight their utility in biochemical assays and research (Guo et al., 2014).

Antidepressant Biochemical Profiles

Certain compounds related to "N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide" have been studied for their neurochemical profiles predictive of antidepressant activity. By inhibiting rat brain imipramine receptor binding and synaptosomal monoamine uptake, these compounds exhibit potential as antidepressants. Notably, their distinct neurochemical profiles suggest the possibility of antidepressant effects without the side-effects common to tricyclic therapy, indicating their potential in developing new therapeutic agents (Muth et al., 1986).

Catalytic and Synthetic Chemistry

The reactivity of certain germane compounds has been explored for their potential in creating novel organometallic structures through cycloaddition reactions with esters and other carbonyl derivatives. This research underlines the versatility of such compounds in synthetic chemistry, particularly in forming new organometallic complexes with unique properties. These findings have implications for materials science, offering pathways to new materials with potential applications in catalysis, polymer science, and nanotechnology (Kettani et al., 2007).

Molecular Docking and Pharmacology

Molecular docking and bioassay studies have been conducted on compounds with structures related to "N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide" to evaluate their potential as cyclooxygenase-2 inhibitors. Such research provides insights into the molecular interactions underlying the pharmacological activity of these compounds and their potential therapeutic applications. This highlights the importance of computational and experimental approaches in drug discovery and the development of new therapeutic agents (Al-Hourani et al., 2016).

Propiedades

IUPAC Name |

N'-cyclohexyl-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2S/c1-19(2)13(14-9-6-10-22-14)11-17-15(20)16(21)18-12-7-4-3-5-8-12/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWQRBGUVSIZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1CCCCC1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8S,9S,10R,11S,13S,14S,17R)-11-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-17-YL 2-(methylthio)acetate](/img/structure/B2552361.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2552363.png)

![2-Chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]acetamide](/img/structure/B2552366.png)

![4-Bromo-2-[(5-chloro-2-methoxyanilino)methyl]-6-methoxybenzenol](/img/structure/B2552371.png)